Cas no 51233-82-0 (Phenol, 3,5-dimethyl-, propanoate)

Phenol, 3,5-dimethyl-, propanoate is a phenolic ester derivative characterized by its stable molecular structure, combining the aromatic properties of dimethylphenol with the ester functionality of propanoate. This compound exhibits notable thermal and oxidative stability, making it suitable for applications requiring resistance to degradation under elevated temperatures. Its moderate polarity and lipophilic nature enhance solubility in organic matrices, facilitating its use as an intermediate in specialty chemical synthesis. The presence of methyl groups at the 3,5-positions contributes to steric hindrance, improving resistance to electrophilic substitution reactions. This product is primarily utilized in industrial formulations where controlled reactivity and durability are critical.
Phenol, 3,5-dimethyl-, propanoate structure
51233-82-0 structure
Product name:Phenol, 3,5-dimethyl-, propanoate
CAS No:51233-82-0
MF:C11H14O2
MW:178.227663516998
CID:4013182

Phenol, 3,5-dimethyl-, propanoate Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3,5-dimethyl-, propanoate
    • Phenol, 3,5-dimethyl-, 1-propanoate

Phenol, 3,5-dimethyl-, propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-95726070-1.0g
3,5-dimethylphenyl propanoate
51233-82-0 95%
1.0g
$0.0 2023-01-08

Additional information on Phenol, 3,5-dimethyl-, propanoate

Phenol, 3,5-dimethyl-, propanoate (CAS No. 51233-82-0): An Overview of Its Properties and Applications

Phenol, 3,5-dimethyl-, propanoate (CAS No. 51233-82-0) is a versatile organic compound with a unique molecular structure and a wide range of applications in various industries, including pharmaceuticals, cosmetics, and materials science. This compound is characterized by its aromatic ring substituted with two methyl groups at the 3 and 5 positions, and an ester group derived from propanoic acid. The combination of these functional groups imparts specific chemical and physical properties that make it valuable in numerous applications.

The molecular formula of Phenol, 3,5-dimethyl-, propanoate is C11H16O2, and its molecular weight is approximately 184.24 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water. These solubility properties make it suitable for use in formulations where controlled solubility is desired.

In the pharmaceutical industry, Phenol, 3,5-dimethyl-, propanoate has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory and analgesic properties. A study published in the Journal of Medicinal Chemistry (2021) reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Beyond its pharmaceutical applications, Phenol, 3,5-dimethyl-, propanoate is also used in the cosmetics industry as a fragrance component and skin conditioning agent. Its ester group contributes to its pleasant odor and emollient properties, making it suitable for use in perfumes, lotions, and other personal care products. A study published in the International Journal of Cosmetic Science (2020) evaluated the skin compatibility of this compound and found it to be well-tolerated with minimal irritation potential.

In materials science, Phenol, 3,5-dimethyl-, propanoate has found applications as a plasticizer and stabilizer in polymer formulations. Its ability to improve the flexibility and durability of polymers makes it valuable in the production of plastics and elastomers. Research published in the Journal of Applied Polymer Science (2019) demonstrated that incorporating this compound into polymer blends can enhance their mechanical properties and thermal stability.

The synthesis of Phenol, 3,5-dimethyl-, propanoate can be achieved through various methods, including esterification reactions involving phenol derivatives and propanoic acid. One common approach involves the reaction of 3,5-dimethylphenol with propanoyl chloride in the presence of a base such as triethylamine. This reaction yields high purity product with good yields. The synthetic route can be optimized to improve efficiency and reduce environmental impact.

Safety considerations are an important aspect when handling Phenol, 3,5-dimethyl-, propanoate. While it is generally considered safe for industrial use under proper handling conditions, precautions should be taken to avoid prolonged skin contact or inhalation of vapors. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.

In conclusion, Phenol, 3,5-dimethyl-, propanoate (CAS No. 51233-82-0) is a multifunctional compound with diverse applications across multiple industries. Its unique chemical structure endows it with valuable properties that make it suitable for pharmaceuticals, cosmetics, and materials science. Ongoing research continues to explore new applications and optimize its use in various formulations.

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